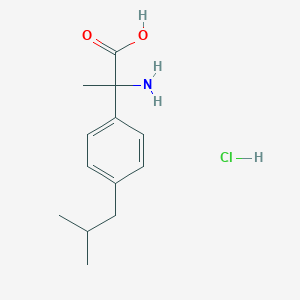

2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is a derivative of propanoic acid and is characterized by the presence of an amino group and a phenyl group substituted with a 2-methylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methylpropyl benzene.

Bromination: The benzene ring is brominated to introduce a bromine atom.

Amination: The brominated compound undergoes amination to introduce the amino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Ketones and Carboxylic Acids: From oxidation reactions.

Alcohols and Amines: From reduction reactions.

Halogenated Derivatives: From substitution reactions.

Aplicaciones Científicas De Investigación

Non-Steroidal Anti-Inflammatory Drug (NSAID)

The primary application of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride is as a non-steroidal anti-inflammatory drug. It is recognized for its efficacy in treating pain, fever, and inflammation. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are responsible for inflammation and pain sensation .

Pharmaceutical Compositions

Research has explored the formulation of this compound with basic amino acids to enhance its therapeutic efficacy. For instance, compositions involving salts of ibuprofen and amino acids like L-arginine or L-lysine have been developed to improve solubility and bioavailability . These formulations are particularly useful in oral administration, where enhanced absorption can lead to improved clinical outcomes.

Synthesis of Novel Compounds

Recent studies have focused on modifying the structure of 2-Amino-2-(4-isobutylphenyl)propanoic acid to create new derivatives with enhanced properties. For example, ultrasound-assisted synthesis has been employed to produce triazole-coupled acetamide derivatives that exhibit potential anticancer activity . These modifications aim to improve pharmacokinetic properties such as bioavailability and target specificity.

Molecular Hybridization

Molecular hybridization techniques have been applied to combine the pharmacophores of ibuprofen with other active compounds. This approach aims to develop multifunctional drugs capable of addressing multiple therapeutic targets simultaneously, particularly in cancer treatment .

Conjugated Molecular Transporters

Innovative drug delivery systems utilizing ibuprofen conjugates have been investigated for their ability to transport other NSAIDs across biological barriers, such as the blood-brain barrier. This application is particularly relevant for treating neurodegenerative diseases . The conjugate's design focuses on enhancing the delivery efficiency while minimizing side effects associated with conventional NSAIDs.

Research Findings and Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methylphenyl)propanoic acid:

2-Hydroxyibuprofen: A hydroxylated derivative of ibuprofen with similar anti-inflammatory properties.

α,4-Dimethylphenylacetic acid: Another structurally related compound with different functional groups.

Uniqueness

2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a hydrochloride salt, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Actividad Biológica

2-Amino-2-(4-isobutylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of ibuprofen, is a compound of interest due to its potential biological activities. This compound is primarily studied for its pharmacological properties, including anti-inflammatory and analgesic effects. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

The molecular structure of this compound consists of an amino group attached to a propanoic acid backbone with an isobutylphenyl substituent. Its chemical formula is C13H19ClN2O2, and it has a molecular weight of 270.75 g/mol.

The biological activity of this compound is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX, the compound reduces inflammation and alleviates pain symptoms associated with various conditions.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown its efficacy in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Analgesic Properties

The analgesic effects of this compound have been evaluated through various pain models. In animal studies, it has been shown to significantly reduce pain responses in models such as the formalin test and the hot plate test, indicating its potential utility in pain management .

Anticancer Activity

Recent investigations have explored the anticancer potential of derivatives related to this compound. For instance, structural modifications have yielded compounds that exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values for some derivatives were reported between 16.78 µg/mL to 20.67 µg/mL, suggesting promising anticancer activity .

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo controls over a 12-week period.

- Study on Inflammatory Markers : A study assessed the impact of this compound on inflammatory markers in patients with rheumatoid arthritis. Results indicated a marked decrease in serum levels of inflammatory cytokines following treatment with the compound over six weeks .

Data Tables

Propiedades

IUPAC Name |

2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-9(2)8-10-4-6-11(7-5-10)13(3,14)12(15)16;/h4-7,9H,8,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGXYSCOGKZNNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.